(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate (S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 103321-53-5
VCID: VC20798773
InChI: InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1
SMILES: CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C20H20ClNO3
Molecular Weight: 357.8 g/mol

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate

CAS No.: 103321-53-5

Cat. No.: VC20798773

Molecular Formula: C20H20ClNO3

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate - 103321-53-5

Specification

CAS No. 103321-53-5
Molecular Formula C20H20ClNO3
Molecular Weight 357.8 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-3-methyl-1-oxobutan-2-yl]carbamate
Standard InChI InChI=1S/C20H20ClNO3/c1-12(2)18(19(21)23)22-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,22,24)/t18-/m0/s1
Standard InChI Key OJVUGYYHLWTNDI-SFHVURJKSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with significant applications in organic synthesis, particularly in the field of peptide chemistry. This compound is often used as a protecting group for amines, facilitating the synthesis of peptides and other complex molecules.

Mechanism of Action

This compound primarily acts as a protecting group for amines in organic synthesis. It interacts with its targets through a mechanism involving the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate. This reaction forms a carbamate, which can be easily removed under basic conditions, making it a versatile tool in peptide synthesis.

Applications in Solid-Phase Peptide Synthesis (SPPS)

(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamate plays a crucial role in SPPS by protecting the amino group of amino acids, allowing for the sequential addition of amino acids to form peptides. The protecting group can be rapidly removed by base, facilitating the synthesis process.

Biological Activity

While primarily used in peptide synthesis, compounds with similar structures have shown potential biological activities, including enzyme inhibition and anti-cancer properties. The carbamate group can interact with active sites of enzymes, inhibiting their function, which is crucial in therapeutic applications.

Research Findings

Several studies have investigated the biological activity of related carbamate derivatives, demonstrating significant cytotoxic effects on cancer cells by inducing apoptosis. Additionally, compounds with fluorenyl groups have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(S)-(9H-Fluoren-9-yl)methyl (1-chloro-3-methyl-1-oxobutan-2-yl)carbamateFluorenyl + Carbamate + ChloroEnzyme inhibition, potential anti-cancer
(9H-Fluoren-9-yl)methyl ((2S,3S)-1-chloro-3-methyl-1-oxopentan-2-yl)carbamateFluorenyl + Carbamate + ChloroSimilar applications in synthesis
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamateFluorenyl + Carbamate + PhenylUsed in peptide synthesis, potential biological activities

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator